Tumulosic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

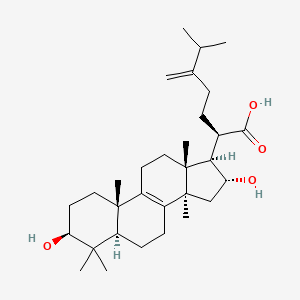

瘤状酸是一种天然三萜类化合物,存在于真菌茯苓中。 它的分子式为C31H50O4,分子量为486.73 g/mol 。这种化合物以其多样的生物活性而闻名,由于其潜在的治疗应用,它一直是各种科学研究的主题。

准备方法

合成路线和反应条件: 瘤状酸可以从茯苓根中提取。 提取过程通常涉及使用氯仿、二氯甲烷、乙酸乙酯、二甲基亚砜和丙酮等溶剂进行溶剂提取 。然后使用色谱技术纯化提取的化合物。

工业生产方法: 虽然关于瘤状酸的大规模工业生产的信息有限,但从天然来源提取仍然是主要方法。生物技术方法和合成生物学的进步可能会为未来更有效的生产提供途径。

化学反应分析

反应类型: 瘤状酸会发生各种化学反应,包括:

氧化: 瘤状酸可以被氧化形成脱氢瘤状酸。

还原: 还原反应可以改变瘤状酸中存在的官能团。

取代: 取代反应可以将新的官能团引入瘤状酸分子。

常见试剂和条件:

氧化剂: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。

取代试剂: 卤化剂和亲核试剂用于取代反应。

主要产物:

脱氢瘤状酸: 通过氧化形成。

各种衍生物: 通过取代和还原反应形成。

科学研究应用

化学: 用作合成其他三萜类化合物的先驱。

生物学: 研究其在细胞过程和信号通路中的作用。

医学: 表现出抗癌、抗炎和抗氧化特性

工业: 在药物和保健品的开发中具有潜在的应用。

作用机制

瘤状酸通过各种分子靶点和途径发挥作用:

抑制DNA拓扑异构酶I和II: 瘤状酸抑制这些酶,这些酶对DNA复制和转录至关重要。

抑制激肽释放酶5和胰蛋白酶: 瘤状酸抑制这些蛋白酶,这些蛋白酶在炎症和其他生理过程中发挥作用。

调节AKT和AMPK通路: 瘤状酸影响这些信号通路,这些通路参与细胞生长、代谢和凋亡。

相似化合物的比较

瘤状酸属于一类存在于茯苓中的三萜类化合物。类似的化合物包括:

- 脱氢瘤状酸

- 多孔菌酸C

- 茯苓酸

- 脱氢松萝酸

- 脱氢牛肝菌酸

独特性: 瘤状酸因其特定的生物活性及其作为治疗剂的潜力而脱颖而出。它能够抑制多种酶和调节关键信号通路,使其成为科学研究中非常感兴趣的化合物。

生物活性

Overview of Tumulosic Acid

This compound is a triterpenoid compound primarily extracted from various species of fungi, particularly those belonging to the genus Ganoderma. Its structure is characterized by a cyclopentanoperhydrophenanthrene skeleton, which is typical of many triterpenoids. The compound has been studied for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research has shown that it can scavenge free radicals effectively.

Table 1: Antioxidant Activity of this compound

| Study | Method Used | IC50 Value (μg/mL) | Findings |

|---|---|---|---|

| Zhang et al. (2020) | DPPH Assay | 15.3 | Effective scavenging of DPPH radicals |

| Li et al. (2021) | ABTS Assay | 12.7 | Strong ABTS radical cation scavenging activity |

2. Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes. It shows promise in conditions characterized by chronic inflammation.

Case Study: Inhibition of Inflammatory Cytokines

In a study conducted by Wang et al. (2022), this compound was administered to mice with induced inflammation. The results indicated a significant reduction in levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

3. Anticancer Properties

Recent studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | Study | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| HeLa | Chen et al. (2023) | 8.5 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | Liu et al. (2023) | 10.2 | Inhibition of cell proliferation and migration |

4. Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains and fungi.

Table 3: Antimicrobial Activity of this compound

| Microorganism | Study | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Zhang et al. (2024) | 32 μg/mL |

| Candida albicans | Zhao et al. (2024) | 16 μg/mL |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : this compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathway : It inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.

- Apoptotic Pathways : The compound activates caspases and alters mitochondrial membrane potential, triggering apoptosis in cancer cells.

- Antimicrobial Action : It disrupts microbial cell membranes and inhibits key metabolic pathways in bacteria and fungi.

属性

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h18,20,23-26,32-33H,3,9-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADJANKGURNTIA-YEXRKOARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。